Antimicrobial Potency Against Bacillus subtilis M45: Saptomycin E vs. Saptomycin D and Hedamycin
Saptomycin E exhibits an MIC of 0.2 µg/mL against *Bacillus subtilis* M45 (Rec⁻), which is 2-fold more potent than saptomycin D (MIC = 0.4 µg/mL) and falls within the reported MIC range of hedamycin (0.031–3.2 µg/mL) against Gram-positive bacteria [1]. The target compound also demonstrates 62.5-fold higher activity than saptomycin A (MIC = 12.5 µg/mL) against this recombination-deficient strain, underscoring the critical role of the epoxy side-chain and glycosylation pattern in determining antibacterial potency [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.2 µg/mL |
| Comparator Or Baseline | Saptomycin D: 0.4 µg/mL; Saptomycin A: 12.5 µg/mL; Hedamycin (class-level): 0.031–3.2 µg/mL |
| Quantified Difference | Saptomycin E is 2-fold more potent than saptomycin D and 62.5-fold more potent than saptomycin A against B. subtilis M45 |
| Conditions | Agar dilution method; Heart infusion agar; Bacillus subtilis M45 (Rec⁻) strain |
Why This Matters
For antimicrobial screening programs targeting Gram-positive pathogens, Saptomycin E provides a quantifiably superior potency benchmark over closely related saptomycins, enabling more sensitive detection of resistant strains.
- [1] Abe N, Nakakita Y, Nakamura T, Enoki N, Uchida H, Munekata M. Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities. J Antibiot (Tokyo). 1993 Oct;46(10):1530-5. doi:10.7164/antibiotics.46.1530. PMID:8244880. (Table 4) View Source
- [2] Hedamycin MIC range from vendor technical data: MedChemExpress. Hedamycin. Product Datasheet. Accessed 2026-04-21. (Hedamycin MIC: 0.031–3.2 µg/mL) View Source
